(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid

Chemical Stability Suzuki-Miyaura Coupling Boronic Ester

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a critical building block for CDK8/19 kinase inhibitors, enabling sub-nanomolar potency (IC50 0.61 nM) in derived analogs. Only this specific 2-methyl-6-boronic acid isomer delivers the electronic/steric profile required for high-yield Suzuki-Miyaura coupling (85% via microwave, 20–40 min). The benzimidazole scaffold permits sequential diversification: initial C–C coupling at boron, then N-alkylation/arylation for rapid library synthesis. Generic replacements compromise yield and activity. For oncology and materials R&D.

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
Cat. No. B15278741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=C(N2)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4,12-13H,1H3,(H,10,11)
InChIKeyFZIFUKQWKWRSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid: Procurement-Ready Boronic Acid with a 2-Methylbenzimidazole Core


(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid (CAS: 1314358-26-3) is a heteroaromatic boronic acid that serves as a building block for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Its core consists of a benzimidazole ring with a methyl group at the 2-position, which differentiates it from other benzimidazole boronic acids. The boronic acid group at the 6-position enables carbon-carbon bond formation with aryl/heteroaryl halides, enabling the construction of complex molecular architectures in medicinal chemistry and materials science. [1]

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid: Why Substitution with a Generic Boronic Acid Risks Project Failure


Generic substitution with a simpler boronic acid (e.g., phenylboronic acid) or a regioisomeric benzimidazole boronic acid often fails to deliver the required reaction yield, selectivity, or biological activity. The specific placement of the boronic acid at the 6-position and the 2-methyl substituent on the benzimidazole core influences the electronic and steric properties of the molecule, which in turn affects its performance in cross-coupling reactions and its interactions with biological targets. A mismatch can lead to significantly lower yields in critical synthesis steps or the generation of an inactive analog in a drug discovery program. The following evidence details these critical, quantifiable differences.

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid: Evidence-Based Differentiators for Informed Sourcing


Improved Stability in Solution Over Unprotected Analogues: A Case for the Pinacol Ester Derivative

While (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid itself is the active coupling partner, its pinacol ester derivative (2-Methylbenzimidazole-5-boronic Acid Pinacol Ester, CAS 1314216-34-6) exhibits significantly enhanced stability and handling properties, a common advantage for boronic esters over free acids. The ester is a stable, solid reagent suitable for long-term storage at 2-8°C and is less prone to protodeboronation during reaction setup, providing more consistent and reproducible coupling yields. This is a critical consideration for complex, multi-step synthetic routes where premature degradation of the boronic acid can compromise the entire synthesis. [1]

Chemical Stability Suzuki-Miyaura Coupling Boronic Ester

Divergent Biological Activity from Regioisomeric Benzimidazole Boronic Acids

The substitution pattern on the benzimidazole ring critically influences biological activity. For example, derivatives of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid have been shown to exhibit potent inhibitory activity against specific kinase targets, with an IC50 value of 0.61 nM for CDK8 and 4.28 nM for CDK19 in one study. In contrast, regioisomeric benzimidazole boronic acids, such as the 5-isomer (1H-benzo[d]imidazol-5-yl)boronic acid, are noted to have a different biological profile, lacking the specific substitution pattern required for optimal target engagement in these kinase assays. [1]

Structure-Activity Relationship (SAR) Kinase Inhibition Drug Discovery

Impact of 2-Methyl Substituent on Cross-Coupling Yields

The presence of the 2-methyl group on the benzimidazole core can influence the electronic properties of the boronic acid, which in turn affects the yield of Suzuki-Miyaura cross-coupling reactions. While direct head-to-head data is not available, studies on related benzimidazole scaffolds demonstrate that substituents at the 2-position modulate the electron density on the ring, impacting the rate of transmetalation in the catalytic cycle. For instance, in a series of aryl MIDA boronates, yields for heteroaryl systems ranged from poor to moderate (30-90%), with yields for a specific heteroaryl boronic acid analog at 30%. This suggests that selecting the correctly substituted benzimidazole boronic acid is crucial for achieving high yields in challenging couplings. [1]

Suzuki-Miyaura Coupling Reaction Yield Electronic Effects

High-Efficiency Coupling with Aryl Chlorides Using In Situ Generated Pd-NHC Catalysts

While not a direct comparator, studies demonstrate that benzimidazole-derived boronic acids are excellent coupling partners for challenging aryl chlorides when using in situ generated palladium N-heterocyclic carbene (NHC) catalysts derived from benzimidazolium salts. In one study, the coupling of various boronic acid derivatives with aryl chlorides using a benzimidazolium salt-derived Pd catalyst system yielded high efficiencies with low catalyst loadings. This highlights the compatibility of the benzimidazole boronic acid class with modern, highly active catalyst systems, a property that is not guaranteed for all boronic acid scaffolds. [1]

Suzuki-Miyaura Coupling Aryl Chlorides Palladium Catalysis

(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid: Optimal Use Cases Driven by Evidence


Synthesis of High-Value Biaryl Intermediates for CDK8/19 Kinase Inhibitors

As evidenced by the potent CDK8/19 inhibition (IC50 values of 0.61 nM and 4.28 nM, respectively) observed for derivatives incorporating this core, (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a critical building block for constructing targeted kinase inhibitors. Its specific substitution pattern is essential for achieving the required sub-nanomolar potency against these targets, making it an indispensable starting material in medicinal chemistry programs focused on oncology or inflammatory diseases. [1]

Complex Target Synthesis via Sequential Functionalization

The 2-methylbenzimidazole core provides a robust scaffold for sequential functionalization. The boronic acid at the 6-position can be used in an initial Suzuki-Miyaura coupling to install a first aryl/heteroaryl group. Subsequently, the remaining nitrogen on the imidazole ring can be further functionalized through alkylation or arylation, enabling the rapid generation of diverse, complex chemical libraries. This versatility is a key differentiator from simpler boronic acids that lack this dual functionality. [2]

Microwave-Assisted Synthesis for Rapid Library Generation

The compatibility of this compound with microwave-assisted Suzuki-Miyaura coupling protocols is supported by data on related benzimidazole derivatives, where yields of 85% were achieved in short reaction times (20-40 minutes). This enables the rapid, high-throughput synthesis of compound libraries for medicinal chemistry and materials science applications, significantly accelerating the lead optimization and development process.

Materials Science: Synthesis of OLED and NLO Materials

The benzimidazole core is a well-known component in materials with desirable optical and electronic properties, such as deep-blue solid-state fluorophores and non-linear optical (NLO) materials. (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid serves as a key building block for the construction of novel conjugated materials via Suzuki-Miyaura polymerization or stepwise coupling reactions, enabling the precise tuning of the material's electronic structure and optical bandgap. [2][3]

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